2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride
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Overview
Description
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-methylpiperazine is reacted with the intermediate benzo[d]thiazole derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride can be compared with other benzo[d]thiazole derivatives and piperazine-containing compounds. Some similar compounds include:
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
4-(Methylsulfonyl)benzo[d]thiazole: Lacks the piperazine moiety, which may influence its solubility and interaction with biological targets.
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzothiazole: A structural isomer with different positioning of functional groups, potentially leading to different properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-methylsulfonyl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2.ClH/c1-15-6-8-16(9-7-15)13-14-12-10(19-13)4-3-5-11(12)20(2,17)18;/h3-5H,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDGXWVEUDOSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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